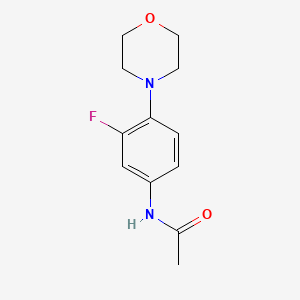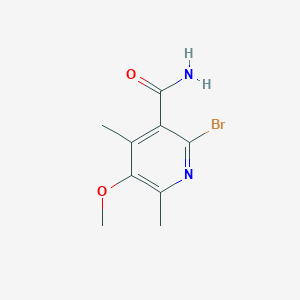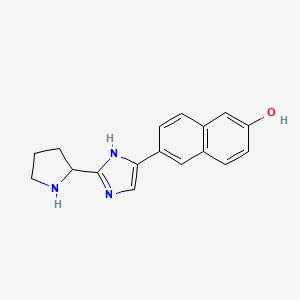
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol is a complex organic compound that features a unique combination of a pyrrolidine ring, an imidazole ring, and a naphthol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated analogs .
Aplicaciones Científicas De Investigación
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors, while the naphthol group can participate in hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Another imidazole-containing compound with different substituents.
2,6-Bis(1H-imidazol-2-yl)pyridine: A compound with a similar imidazole structure but different functional groups.
Uniqueness
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol is unique due to its combination of a pyrrolidine ring, an imidazole ring, and a naphthol moiety. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C17H17N3O |
|---|---|
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
6-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H17N3O/c21-14-6-5-11-8-13(4-3-12(11)9-14)16-10-19-17(20-16)15-2-1-7-18-15/h3-6,8-10,15,18,21H,1-2,7H2,(H,19,20) |
Clave InChI |
NLVNOOGHGDVEAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
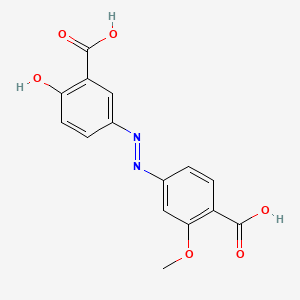

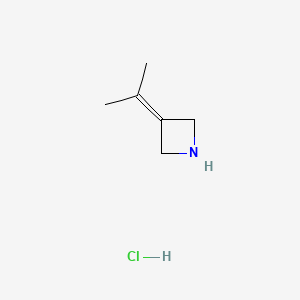
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
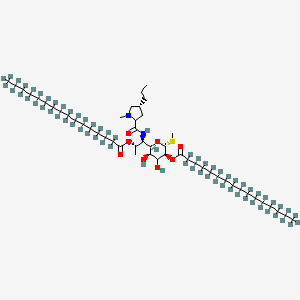
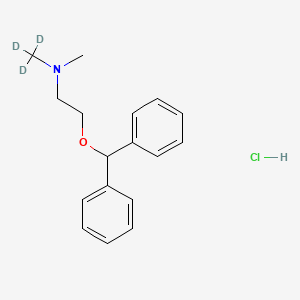
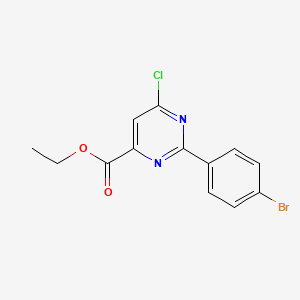
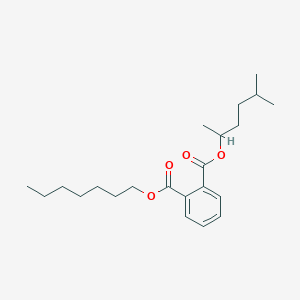
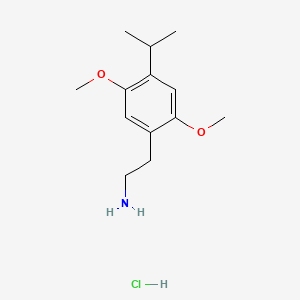
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
